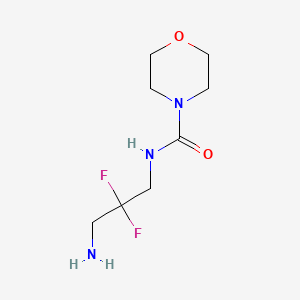![molecular formula C9H13F2N5O B6645249 6-[(3-amino-2,2-difluoropropyl)amino]-N-methylpyridazine-3-carboxamide](/img/structure/B6645249.png)
6-[(3-amino-2,2-difluoropropyl)amino]-N-methylpyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(3-amino-2,2-difluoropropyl)amino]-N-methylpyridazine-3-carboxamide, commonly known as ADP, is a potent and selective inhibitor of the P2Y12 receptor, which is a G protein-coupled receptor that plays a crucial role in platelet aggregation. ADP has been extensively studied for its potential use as an antiplatelet agent in the treatment of cardiovascular diseases.
Mécanisme D'action
ADP binds to the P2Y12 receptor on platelets, which inhibits the activation of the receptor and prevents platelet aggregation. This leads to a reduction in the risk of thrombosis and other cardiovascular events.
Biochemical and physiological effects:
ADP has been shown to be a potent and selective inhibitor of the P2Y12 receptor. It has a long half-life and produces a sustained inhibition of platelet aggregation. ADP has also been shown to have minimal effects on other receptors and enzymes, which reduces the risk of adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
ADP has several advantages for lab experiments, including its potency and selectivity, long half-life, and sustained inhibition of platelet aggregation. However, ADP also has limitations, including its high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Orientations Futures
There are several future directions for research on ADP, including:
1. Development of new synthetic methods for ADP that are more cost-effective and scalable.
2. Investigation of the potential use of ADP in cancer treatment and neurological disorders.
3. Development of new formulations and delivery methods for ADP that improve its efficacy and reduce the risk of adverse effects.
4. Investigation of the potential use of ADP in combination with other antiplatelet agents for the treatment of cardiovascular diseases.
5. Investigation of the potential use of ADP in other medical applications, such as wound healing and tissue regeneration.
Conclusion:
ADP is a potent and selective inhibitor of the P2Y12 receptor that has been extensively studied for its potential use as an antiplatelet agent in the treatment of cardiovascular diseases. It has several advantages for lab experiments, including its potency and selectivity, long half-life, and sustained inhibition of platelet aggregation. However, it also has limitations, including its high cost and the need for specialized equipment and expertise to synthesize and handle the compound. There are several future directions for research on ADP, including the development of new synthetic methods, investigation of its potential use in other medical applications, and the development of new formulations and delivery methods.
Méthodes De Synthèse
ADP can be synthesized using a multi-step process starting from 2,3-difluoropyridine. The synthesis involves several chemical reactions, including chlorination, reduction, and amidation. The final product is obtained after purification and isolation steps.
Applications De Recherche Scientifique
ADP has been extensively studied for its potential use as an antiplatelet agent in the treatment of cardiovascular diseases. It has been shown to be effective in preventing platelet aggregation and reducing the risk of thrombosis. ADP has also been studied for its potential use in other medical applications, such as cancer treatment and neurological disorders.
Propriétés
IUPAC Name |
6-[(3-amino-2,2-difluoropropyl)amino]-N-methylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2N5O/c1-13-8(17)6-2-3-7(16-15-6)14-5-9(10,11)4-12/h2-3H,4-5,12H2,1H3,(H,13,17)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMJALFNHQNEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN=C(C=C1)NCC(CN)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[(1-Ethylpyrazol-3-yl)amino]methyl]-4-fluorophenol](/img/structure/B6645169.png)





![2-[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]pyrrolidin-2-yl]cyclohexan-1-ol](/img/structure/B6645213.png)
![2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B6645219.png)
![2,3-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B6645223.png)


![2-[(3-Amino-2,2-difluoropropyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6645237.png)

![2,2-difluoro-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine](/img/structure/B6645262.png)
